methyl 3-amino-5-(hydroxymethyl)pyridine-2-carboxylate hydrochloride
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Overview
Description
“Methyl 3-amino-5-(hydroxymethyl)pyridine-2-carboxylate hydrochloride” is a compound that belongs to the class of pyridinecarboxamides . Pyridinecarboxamides are organoheterocyclic compounds that are quite familiar structures in many natural products and bioactive pharmaceuticals . They are important intermediates in organic synthesis, mainly used in pharmaceutical intermediates, organic synthesis, organic solvents, and can also be used in the production of dyes, pesticides, and spices .
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions and decarboxylation reactions of diethyl malonate, sodium, 3-nitro-5-chloropyridine, followed by reduction reactions . Pyridinium salts, which are structurally diverse and quite familiar structures in many natural products and bioactive pharmaceuticals, have been highlighted in terms of their synthetic routes .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve protodeboronation of alkyl boronic esters utilizing a radical approach . Reactions of anhydrides with pyridine as a solvent have also been reported .Mechanism of Action
Safety and Hazards
While specific safety and hazard information for “methyl 3-amino-5-(hydroxymethyl)pyridine-2-carboxylate hydrochloride” is not available, general safety measures for handling similar compounds include ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .
Future Directions
The future directions for research on “methyl 3-amino-5-(hydroxymethyl)pyridine-2-carboxylate hydrochloride” and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . They could potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-amino-5-(hydroxymethyl)pyridine-2-carboxylate hydrochloride involves the reaction of 3-pyridinecarboxylic acid with formaldehyde and ammonium chloride to form methyl 3-amino-5-(hydroxymethyl)pyridine-2-carboxylate, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-pyridinecarboxylic acid", "formaldehyde", "ammonium chloride", "methylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: React 3-pyridinecarboxylic acid with formaldehyde and ammonium chloride in the presence of methylamine to form methyl 3-amino-5-(hydroxymethyl)pyridine-2-carboxylate.", "Step 2: React methyl 3-amino-5-(hydroxymethyl)pyridine-2-carboxylate with hydrochloric acid to form methyl 3-amino-5-(hydroxymethyl)pyridine-2-carboxylate hydrochloride." ] } | |
CAS No. |
2613387-25-8 |
Molecular Formula |
C8H11ClN2O3 |
Molecular Weight |
218.6 |
Purity |
93 |
Origin of Product |
United States |
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